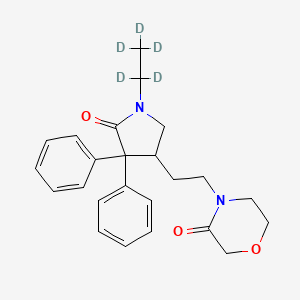
S-Me-DM4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.
Industrial Production Methods
Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .
Analyse Chemischer Reaktionen
Types of Reactions
S-methyl-DM4 undergoes various chemical reactions, including:
Oxidation: S-methyl-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to DM4 under specific conditions.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Derivatives with different functional groups replacing the methyl group
Wissenschaftliche Forschungsanwendungen
S-methyl-DM4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.
Biology: Employed in studies involving microtubule dynamics and cell division.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of ADCs for pharmaceutical applications .
Wirkmechanismus
S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.
Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.
Auristatins: Another class of microtubule inhibitors used in ADCs
Uniqueness
S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .
Eigenschaften
Molekularformel |
C39H56ClN3O10S |
|---|---|
Molekulargewicht |
794.4 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChI-Schlüssel |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


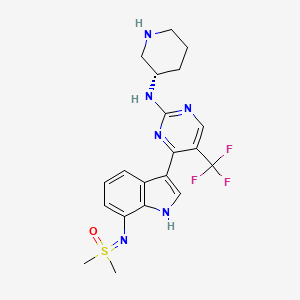
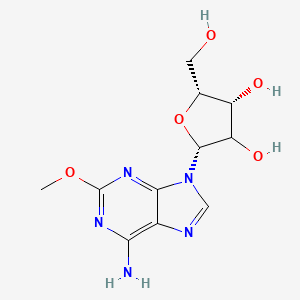
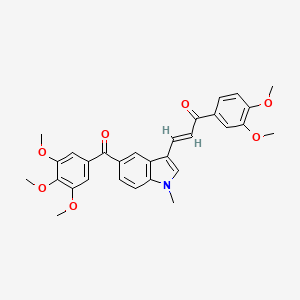
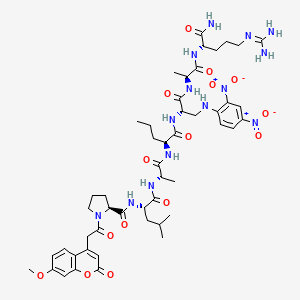

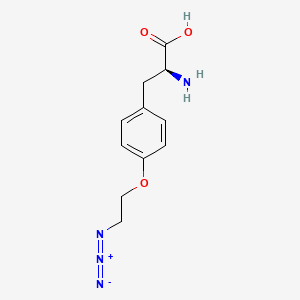
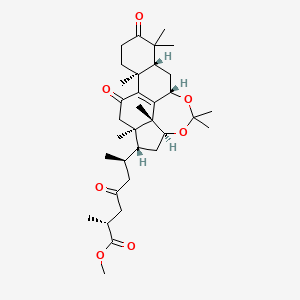
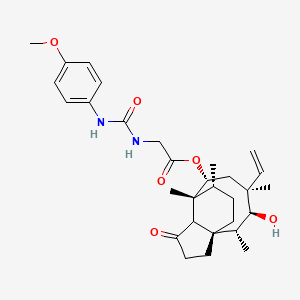
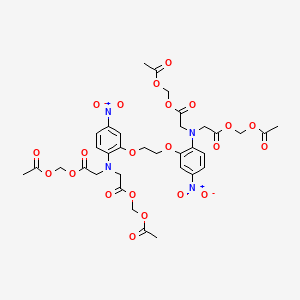
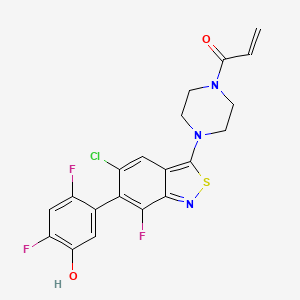
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
